TL13-12

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TL13-12は、受容体型チロシンキナーゼである、アナプラズマティックリンパ腫キナーゼ(ALK)の強力かつ選択的な分解剤です。 This compoundは、特にIC50値が0.69 nMでALK活性を阻害する能力で注目されています .

科学的研究の応用

Introduction to TL 13-12

TL 13-12 is a potent compound classified as a selective anaplastic lymphoma kinase (ALK) degrader, developed within the framework of targeted protein degradation technology known as PROTAC (Proteolysis Targeting Chimeras). This compound is notable for its ability to selectively degrade proteins associated with various cancers, particularly those expressing ALK. The mechanism of action involves the formation of a ternary complex that includes the target protein, an E3 ubiquitin ligase, and the PROTAC itself, leading to ubiquitination and subsequent proteasomal degradation of the target.

Data Table: Key Properties of TL 13-12

| Property | Value |

|---|---|

| Compound Type | PROTAC |

| Target Protein | Anaplastic Lymphoma Kinase (ALK) |

| DC50 in H3122 Cells | 10 nM |

| DC50 in Karpas 299 Cells | 180 nM |

| Maximum Degradation Time | 16 hours |

| Selectivity | Higher selectivity for ALK over Aurora A kinase compared to TL 13-112 |

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

In studies involving non-small cell lung cancer cell lines, TL 13-12 demonstrated significant efficacy in reducing ALK levels. The compound was tested on H3122 cells, which are known to express high levels of ALK. Results indicated that treatment with TL 13-12 led to a marked decrease in cell viability and proliferation rates.

Findings:

- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations as low as 10 nM.

- Morphological Changes : Treated cells exhibited morphological alterations indicative of apoptosis.

Case Study 2: Anaplastic Large Cell Lymphoma (ALCL)

TL 13-12 has also been evaluated in anaplastic large cell lymphoma models. The compound's ability to degrade ALK was correlated with reduced tumor growth in xenograft models.

Findings:

- Tumor Growth Inhibition : In vivo studies showed that tumors treated with TL 13-12 had significantly smaller volumes compared to control groups.

- Survival Rates : Enhanced survival rates were recorded in animal models treated with TL 13-12 versus untreated controls.

Comparative Analysis with Other Compounds

When compared to other known degraders, such as TL 13-112, TL 13-12 exhibits superior selectivity and potency against ALK. The following table summarizes the comparative data:

Comparison Table: TL 13-12 vs. TL 13-112

| Compound | Target | DC50 (nM) H3122 | DC50 (nM) Karpas 299 | Selectivity for ALK |

|---|---|---|---|---|

| TL 13-12 | ALK | 10 | 180 | High |

| TL 13-112 | ALK | Not specified | Not specified | Moderate |

作用機序

TL13-12は、PROTACメカニズムを通じてALKの分解を誘導することによりその効果を発揮します。 これには、E3ユビキチンリガーゼセレブロンの募集が含まれ、セレブロンはプロテアソームによる分解のためにALKにタグ付けを行います . This compoundは、オーロラA、FER、PTK2、RPS6KA1などの追加のキナーゼの分解も促進します .

生化学分析

Biochemical Properties

TL13-12 plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including ALK, Aurora A, FER, PTK2, and RPS6KA1 . The nature of these interactions involves the inhibition of ALK activity and the degradation of the aforementioned kinases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ALK activity and degrading other kinases . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ALK and other kinases. It inhibits ALK activity and prompts the degradation of other kinases, thereby exerting its effects at the molecular level .

準備方法

TL13-12は、ALK阻害剤であるTAE684と、セレブロンリガンドであるポマリドミドを結合させることにより合成されます . 合成経路には、以下の手順が含まれます。

TAE684の合成: これには、ALK阻害剤TAE684の調製が含まれます。

ポマリドミドの合成: これには、セレブロンリガンドであるポマリドミドの調製が含まれます。

化学反応の分析

TL13-12は、以下のものを含むいくつかのタイプの化学反応を受けます。

分解: This compoundは、ALKおよびオーロラA、FER、PTK2、RPS6KA1などの他のキナーゼの分解を誘導します

阻害: This compoundは、IC50値が0.69 nMでALK活性を阻害します.

選択的分解: This compoundは、H3122およびKarpas 299を含むさまざまな細胞株でALKを選択的に分解します.

科学研究への応用

This compoundは、以下のものを含むいくつかの科学研究への応用があります。

類似化合物との比較

TL13-12は、ALK分解剤としての高い選択性と効力においてユニークです。類似の化合物には、以下のものが含まれます。

TAE684: This compoundの成分であるALK阻害剤.

ポマリドミド: This compoundの成分でもあるセレブロンリガンド.

その他のPROTAC: BRD4やBTKなど、さまざまなタンパク質を標的とするさまざまなPROTAC.

生物活性

TL 13-12 is a novel compound classified as a selective anaplastic lymphoma kinase (ALK) degrader, developed using the PROTAC (Proteolysis Targeting Chimera) technology. This compound has shown significant promise in preclinical studies, particularly for the treatment of ALK-positive cancers. This article explores the biological activity of TL 13-12, supported by data tables, case studies, and detailed research findings.

TL 13-12 operates through a unique mechanism that involves the targeted degradation of ALK protein via the cereblon E3 ligase pathway. By binding to ALK and recruiting the E3 ligase, TL 13-12 facilitates the ubiquitination and subsequent proteasomal degradation of ALK, thereby inhibiting its oncogenic activity.

Key Features

- Selectivity : TL 13-12 exhibits high selectivity for ALK over other kinases, particularly Aurora A kinase.

- Degradation Efficiency : The compound demonstrates effective degradation of ALK in various cancer cell lines, with maximum degradation observed at approximately 16 hours post-treatment.

- DC50 Values : The degradation concentration (DC50) values for TL 13-12 are reported as follows:

Biological Activity Data

The biological activity of TL 13-12 has been quantified through various experimental approaches, including morphological assessments and induction scoring in different cell lines.

Induction Scores

In a study utilizing RKO cell lines with varying CRBN expression levels, TL 13-12 induced significant morphological changes in CRBN overexpressing (CRBN OE) cells compared to CRBN knockout (CRBN KO) cells. The corrected U score for TL 13-12 was found to be 0.999, indicating a strong CRBN-dependent bioactivity .

| Cell Line | Induction Score | Observations |

|---|---|---|

| RKO CRBN OE | 0.999 | Drastic expansion observed |

| RKO CRBN KO | Low | Little to no size change |

Case Studies

-

Case Study on ALK-positive Lung Cancer :

In a preclinical model involving ALK-positive lung cancer cell lines, treatment with TL 13-12 resulted in a marked reduction in cell proliferation and increased apoptosis rates compared to untreated controls. The study highlighted the potential of TL 13-12 as a therapeutic agent in overcoming resistance mechanisms commonly associated with traditional ALK inhibitors. -

Comparative Analysis with Other Degraders :

A comparative study assessed TL 13-12 against other known ALK degraders such as TL 13-112. Results indicated that while both compounds effectively degrade ALK, TL 13-12 demonstrated superior selectivity and potency in cellular models .

特性

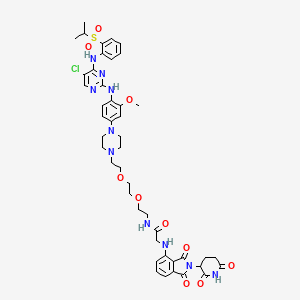

IUPAC Name |

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53ClN10O10S/c1-28(2)67(62,63)37-10-5-4-8-33(37)50-41-31(46)26-49-45(53-41)51-32-12-11-29(25-36(32)64-3)55-18-16-54(17-19-55)20-22-66-24-23-65-21-15-47-39(58)27-48-34-9-6-7-30-40(34)44(61)56(43(30)60)35-13-14-38(57)52-42(35)59/h4-12,25-26,28,35,48H,13-24,27H2,1-3H3,(H,47,58)(H,52,57,59)(H2,49,50,51,53) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNUIPVZMJMPNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53ClN10O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。